molecular formula C11H20F2N2O2 B14113523 Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate

Cat. No.: B14113523
M. Wt: 250.29 g/mol
InChI Key: DYJOFFLXKZIGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a cyclohexyl ring. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the amino group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting the amino group with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the effects of fluorine substitution on biological activity and enzyme interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The carbamate group can also participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Tert-butyl ((1S,2R)-2-amino-3,3-difluorocyclohexyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl ((1S,2R)-2-amino-3-fluorocyclohexyl)carbamate: This compound has only one fluorine atom, which may result in different reactivity and biological activity.

    Tert-butyl ((1S,2R)-2-amino-3,3-dichlorocyclohexyl)carbamate: The presence of chlorine atoms instead of fluorine can lead to variations in chemical properties and interactions.

    Tert-butyl ((1S,2R)-2-amino-3,3-dimethylcyclohexyl)carbamate: The substitution of fluorine with methyl groups can significantly alter the compound’s steric and electronic properties.

Properties

IUPAC Name

tert-butyl N-(2-amino-3,3-difluorocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-5-4-6-11(12,13)8(7)14/h7-8H,4-6,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJOFFLXKZIGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.